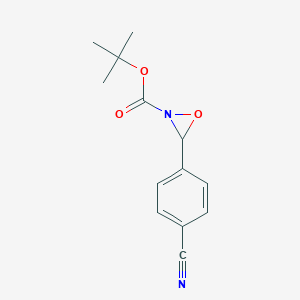

N-Boc-3-(4-cyanophenyl)oxaziridine

Vue d'ensemble

Description

It is a crystalline powder that appears white to light beige in color . This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Méthodes De Préparation

The synthesis of N-Boc-3-(4-cyanophenyl)oxaziridine typically involves the reaction of tert-butyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as ether, methylene chloride, or chloroform . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

N-Boc-3-(4-cyanophenyl)oxaziridine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the oxaziridine ring into other functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

N-Boc-3-(4-cyanophenyl)oxaziridine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-Boc-3-(4-cyanophenyl)oxaziridine involves its interaction with molecular targets such as enzymes and proteins. The oxaziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate the activity of enzymes and other proteins, thereby exerting various biological effects.

Comparaison Avec Des Composés Similaires

N-Boc-3-(4-cyanophenyl)oxaziridine can be compared with other similar compounds, such as:

- tert-butyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate

- tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate

- 2-tert-butoxycarbonyl-3-(4-cyanophenyl)oxaziridine

These compounds share similar structural features but may differ in their reactivity and applications . This compound is unique due to its specific functional groups and the stability of its oxaziridine ring, making it valuable for various research and industrial applications.

Activité Biologique

N-Boc-3-(4-cyanophenyl)oxaziridine is a compound that has garnered attention in the field of organic synthesis and biological research due to its unique structural properties and reactivity. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHNO, with a molecular weight of approximately 246.27 g/mol. The compound features a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and reactivity. The presence of the 4-cyanophenyl substituent contributes to its electrophilic nature, making it a valuable reagent in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to act as an electrophilic aminating agent . It can transfer the N-Boc group to nucleophiles such as primary and secondary amines, facilitating the synthesis of N-Boc-protected hydrazines and amino derivatives. This reactivity is crucial for applications in peptide chemistry and other synthetic pathways.

Key Mechanistic Insights:

- Electrophilic Nature : The oxaziridine ring contains a strained three-membered structure that makes the nitrogen atom electrophilic, allowing it to readily react with nucleophiles.

- Ring Opening : Under certain conditions, the oxaziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with biological molecules .

Biological Activity

Research indicates that this compound exhibits potential biological activities, particularly in enzyme interactions and biochemical studies. Its application as a reagent in organic synthesis positions it as a candidate for further exploration in medicinal chemistry.

Case Studies:

-

Enzyme Mechanism Studies :

- In studies focusing on nitric oxide synthase (NOS), this compound was utilized to investigate enzyme mechanisms by providing insights into how structural modifications affect enzyme activity .

- The compound's ability to modify amino acids allowed researchers to explore its effects on nitric oxide production, which is crucial in various physiological processes.

- Asymmetric Reactions :

Applications in Research

This compound has multiple applications across different fields:

- Organic Synthesis : It serves as an efficient reagent for transferring protective groups in synthetic pathways.

- Biological Research : The compound's reactivity makes it suitable for studying enzyme mechanisms and interactions with various biomolecules.

- Medicinal Chemistry : Ongoing research aims to explore its therapeutic potential, particularly in drug development targeting specific enzymes or pathways.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 246.27 g/mol |

| Melting Point | 57.0°C - 63.0°C |

| Solubility | Soluble in ether, methylene chloride, chloroform |

| Purity | 98%+ |

Propriétés

IUPAC Name |

tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)15-11(18-15)10-6-4-9(8-14)5-7-10/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXPNVRTMHEHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(O1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369338, DTXSID301184200 | |

| Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158807-35-3, 150884-56-3 | |

| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158807-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Boc-3-(4-cyanophenyl)oxaziridine (BCPO) interact with its targets and what are the downstream effects?

A1: BCPO acts as an electrophilic aminating agent. It transfers its N-Boc group to nucleophiles like primary and secondary amines to form N-Boc-hydrazines , and to enolates to yield N-Boc-amino derivatives . This N-Boc protection strategy is widely used in organic synthesis, particularly in peptide chemistry, to temporarily block reactive amine groups.

Q2: What is the structural characterization of this compound?

A2: * Molecular Formula: C13H14N2O3 * Molecular Weight: 246.26 g/mol * Physical Data: It exists as a white to slightly beige crystalline powder with a melting point range of 57-63 °C. In solution, it presents as a mixture of trans- and cis-isomers due to the inversion of the pyramidal nitrogen atom .

Q3: How is this compound synthesized?

A3: The synthesis of BCPO involves a two-step process:

- Oxidation: The imine intermediate is then oxidized using Oxone (potassium peroxymonosulfate) to yield the final product, BCPO .

Q4: Are there any specific applications of this compound highlighted in the research?

A4: The research specifically demonstrates BCPO's utility in synthesizing lipopeptides through a process called hydrazone chemical ligation . This involves reacting a hydrazinopeptide, prepared using BCPO, with a lipophilic peptide aldehyde. This methodology allows for the creation of large and complex lipopeptides, which hold significance in various biological and pharmaceutical applications.

Q5: What are the safety considerations for handling this compound?

A5: BCPO can cause skin and eye irritation. It is crucial to handle it with care, using appropriate personal protective equipment in a well-ventilated area. Additionally, its decomposition products, including nitrogen oxides, carbon monoxide, and carbon dioxide, are hazardous and require careful management. While the compound itself is not listed as a carcinogen, understanding its potential hazards and safe handling procedures is essential .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.